molecular formula C14H21BrClNO B1374580 3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride CAS No. 1219967-67-5

3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride

Cat. No. B1374580
CAS RN: 1219967-67-5
M. Wt: 334.68 g/mol
InChI Key: GJLXEVKAHSXEKG-UHFFFAOYSA-N
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Description

“3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1185304-03-3 and Linear Formula: C14H21BrClNO . It is a versatile material used in scientific research, offering potential applications in drug discovery, medicinal chemistry, and pharmacology.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BrNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H . This indicates that the compound has a brominated phenoxy group attached to a piperidine ring via a methylene bridge .

Scientific Research Applications

Agriculture

“3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride” may serve as an intermediate in the synthesis of agrochemicals. The bromine atom presents an opportunity for further reactions, potentially leading to the creation of novel pesticides or plant growth regulators that can help in increasing crop yield and protection .

Material Science

In material science, this compound’s reactive sites make it a candidate for creating polymers with specific properties. For instance, its incorporation into polymer chains could result in materials with enhanced durability or specialized functionalities, such as conductivity or biodegradability .

Environmental Science

The compound’s potential applications in environmental science include its use as a building block for the synthesis of compounds that can degrade environmental pollutants. It could be used to create catalysts that facilitate the breakdown of hazardous substances, thereby mitigating pollution .

Biochemistry

Biochemically, “3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride” can be utilized in the study of enzyme-substrate interactions. Its structure allows for the exploration of binding affinities and the development of enzyme inhibitors, which are crucial in understanding metabolic pathways and designing drugs .

Pharmacology

In pharmacology, the compound is of interest for drug design and discovery. It could be used to synthesize analogs of known drugs, enhancing their properties or reducing side effects. Additionally, it may aid in the creation of diagnostic agents or drug delivery systems .

Analytical Chemistry

Analytical chemists may employ this compound in the development of new analytical methods. Its unique structure could be beneficial in chromatography or spectrometry as a standard or a derivative for the quantification of complex mixtures .

Chemical Engineering

Lastly, in chemical engineering, “3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride” could be used in process optimization. Its reactivity can be harnessed to improve the efficiency of chemical reactions, which is fundamental in the production of fine chemicals and pharmaceuticals .

Safety and Hazards

This compound is classified as an irritant . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and harm.

properties

IUPAC Name

3-[(4-bromo-2-ethylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-2-12-8-13(15)5-6-14(12)17-10-11-4-3-7-16-9-11;/h5-6,8,11,16H,2-4,7,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLXEVKAHSXEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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